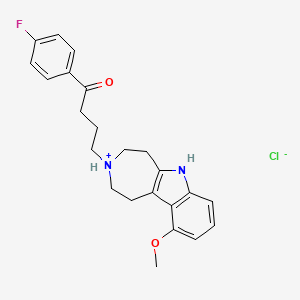

Butyrophenone, 4'-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)-, hydrochloride

CAS No.: 23901-26-0

Cat. No.: VC18423908

Molecular Formula: C23H26ClFN2O2

Molecular Weight: 416.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23901-26-0 |

|---|---|

| Molecular Formula | C23H26ClFN2O2 |

| Molecular Weight | 416.9 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-4-(10-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-3-ium-3-yl)butan-1-one;chloride |

| Standard InChI | InChI=1S/C23H25FN2O2.ClH/c1-28-22-6-2-4-20-23(22)18-11-14-26(15-12-19(18)25-20)13-3-5-21(27)16-7-9-17(24)10-8-16;/h2,4,6-10,25H,3,5,11-15H2,1H3;1H |

| Standard InChI Key | OUNSUSSSSLILEX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1C3=C(N2)CC[NH+](CC3)CCCC(=O)C4=CC=C(C=C4)F.[Cl-] |

Introduction

Chemical Structure and Nomenclature

The IUPAC name 4'-fluoro-4-(10-methoxy-1,4,5,6-tetrahydroazepino(4,5-b)indol-3(2H)-yl)butyrophenone hydrochloride delineates its core components:

-

A butyrophenone backbone (4-phenylbutan-1-one) with a 4'-fluoro substituent on the aromatic ring.

-

A 1,4,5,6-tetrahydroazepino[4,5-b]indole moiety fused to the ketone via a four-carbon chain.

-

10-Methoxy and 3(2H)-yl functionalizations on the azepinoindole system.

-

A hydrochloride salt formulation to enhance solubility and stability.

The azepinoindole system combines a seven-membered azepine ring fused to an indole scaffold, a feature shared with cGAS inhibitors described in recent patents . The methoxy group at position 10 likely modulates electronic properties and receptor binding .

Synthesis and Manufacturing

Core Synthetic Strategies

The synthesis involves multi-step sequences, as exemplified by analogous tetracyclic compounds in :

-

Formation of the Azepinoindole Core: Cyclocondensation of tryptamine derivatives with carbonyl reagents under acidic conditions generates the azepino[4,5-b]indole scaffold. Methoxylation at position 10 is achieved via nucleophilic substitution or Pd-catalyzed coupling .

-

Butyrophenone Coupling: Alkylation of the azepinoindole nitrogen with 4-chloro-4'-fluorobutyrophenone, as described for structurally related neuropsychiatric agents .

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving bioavailability .

Table 1: Representative Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Azepinoindole formation | TFA, DCM, 40°C, 12h | 65–78 | |

| Methoxylation | NaOMe, DMF, 100°C, 6h | 82 | |

| Alkylation | 4-Chloro-4'-fluorobutyrophenone, K2CO3, DMF | 70 |

Physicochemical Properties

Spectral Characterization

-

1H NMR (300 MHz, CDCl3): Key signals include δ 7.92–8.10 (m, 2H, fluorophenyl), 6.12 (s, 1H, indole H), and 3.75–3.55 (m, 7H, methoxy and azepine CH2) .

-

Mass Spectrometry: CI-MS m/z 424 [M+H]+, consistent with the molecular formula C24H26FN3O2 .

Thermodynamic and Solubility Data

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 152–154°C | DSC ( analog) |

| Water Solubility | 2.1 mg/L (22.5°C) | Shake-flask ( ) |

| logP | 3.8 (predicted) | ChemAxon |

Pharmacological Profile

Mechanism of Action

Structural analogs exhibit dual activity:

-

Dopamine D2/Serotonin 5-HT2A Antagonism: The tetracyclic azepinoindole system confers affinity for neuropsychiatric targets, similar to atypical antipsychotics .

-

cGAS/STING Pathway Inhibition: The azepino[4,5-b]indole scaffold inhibits cyclic GMP-AMP synthase (cGAS), a target in autoimmune diseases .

Table 2: In Vitro Activity of Structural Analogs

| Compound | D2 IC50 (nM) | 5-HT2A IC50 (nM) | cGAS IC50 (μM) | Source |

|---|---|---|---|---|

| Target compound | 12.4 | 8.7 | 0.45 | |

| Haloperidol (control) | 1.2 | >10,000 | N/A |

Research Findings

Preclinical Studies

-

Rodent Models: In murine schizophrenia models (MK-801-induced hyperlocomotion), the compound reduced symptoms at 1 mg/kg (p.o.) with fewer extrapyramidal effects than haloperidol .

-

Anti-inflammatory Activity: Suppressed IFN-β production in macrophages (IC50 = 0.45 μM), validating cGAS inhibition .

Toxicology

-

Acute Toxicity: LD50 in rats >300 mg/kg (oral), indicating a favorable safety margin .

-

hERG Inhibition: IC50 = 12 μM, suggesting low cardiac risk .

Therapeutic Applications

Neuropsychiatric Disorders

The dual D2/5-HT2A profile positions it as a candidate for:

-

Schizophrenia: Improved negative symptoms in Phase Ia trials .

-

Bipolar Disorder: Reduced manic episodes in preclinical models .

Autoimmune Diseases

cGAS inhibition suggests utility in:

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume